(1Z)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The initial step typically involves the formation of the 1-(4-methoxyphenyl)-1-ethanone moiety, which can be synthesized through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and acetone in the presence of a Lewis acid catalyst such as aluminum chloride .
The final step is the formation of the oxime group, which is typically achieved by reacting the ketone intermediate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME can undergo various types of chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(4-hydroxyphenyl)-1-ethanone.
Reduction: Formation of 1-(4-methoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes and signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME can be compared with other similar compounds such as:
1-(4-Methoxyphenyl)ethanone: A simpler analog with similar functional groups but lacking the complex pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core.
1-(4-Methoxyphenyl)-2-propanone: Another analog with a different carbon chain length and functional group arrangement.
The uniqueness of 1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME lies in its complex structure, which provides a diverse range of chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C34H28N6O3 |
---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
(Z)-N-[[10-(furan-2-ylmethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methoxy]-1-(4-methoxyphenyl)ethanimine |
InChI |
InChI=1S/C34H28N6O3/c1-23(24-15-17-27(41-2)18-16-24)38-43-21-29-36-34-31-30(25-10-5-3-6-11-25)32(26-12-7-4-8-13-26)39(20-28-14-9-19-42-28)33(31)35-22-40(34)37-29/h3-19,22H,20-21H2,1-2H3/b38-23- |
InChI Key |
ZHRGJJARTCRYLG-LRIZEKIPSA-N |
Isomeric SMILES |
C/C(=N/OCC1=NN2C=NC3=C(C2=N1)C(=C(N3CC4=CC=CO4)C5=CC=CC=C5)C6=CC=CC=C6)/C7=CC=C(C=C7)OC |
Canonical SMILES |
CC(=NOCC1=NN2C=NC3=C(C2=N1)C(=C(N3CC4=CC=CO4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.